1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt
Overview
Description
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt typically involves several steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.
Oxime Formation: The next step involves the conversion of the pyrazole derivative to its oxime form.
Sodium Salt Formation: Finally, the oxime is converted to its sodium salt form by neutralizing it with sodium hydroxide.
Industrial production methods often involve optimizing these steps to ensure high yields and purity of the final product.
Chemical Reactions Analysis
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as bromine or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt can be compared with other similar compounds, such as:
1H-Pyrazole, 1,3-dimethyl-: This compound shares a similar pyrazole ring structure but lacks the oxime and sodium salt functionalities.
1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oxime: This compound has a similar oxime functionality but differs in its substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
sodium;(4Z)-2,5-dimethyl-4-oxidoiminopyrazol-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c1-3-4(7-10)5(9)8(2)6-3;/h10H,1-2H3;/q;+1/p-1/b7-4-; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVRTIXBVDHFTF-ZULQGGHCSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=N[O-])C.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=N\[O-])C.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.